molecular formula C8H5ClN2S B1266803 2-Chloro-5-phenyl-1,3,4-thiadiazole CAS No. 13373-11-0

2-Chloro-5-phenyl-1,3,4-thiadiazole

Cat. No. B1266803
CAS RN: 13373-11-0
M. Wt: 196.66 g/mol
InChI Key: ASSPGHHANNDMET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-phenyl-1,3,4-thiadiazole and its derivatives often involves the cyclization of thiosemicarbazides with carboxylic acids or through reactions involving hydrazonyl halides under conventional and ultrasonic irradiation conditions. These methods show improvement in rates and yields under sonication compared to classical conditions (Daoud, Ismaeel, & Mohamad, 2014).

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-phenyl-1,3,4-thiadiazole has been characterized by various spectroscopic techniques including FT-IR, NMR, HRMS, and X-ray diffraction. These studies have confirmed the crystalline and molecular structure, showing that molecules of 2-amino-5-phenyl-1,3,4-thiadiazole form dimers through intermolecular hydrogen bonds, which are arranged in infinite layers parallel to the xy plane (Ishankhodzhaeva et al., 2001).

Chemical Reactions and Properties

2-Chloro-5-phenyl-1,3,4-thiadiazole undergoes ring-opening reactions to produce thioketene intermediates, which react with secondary amines to form various derivatives. Intramolecular cyclization through nucleophilic substitution of the halogen on the aromatic ring has been observed, leading to the formation of nonaromatic and aromatic compounds depending on the reactants used (Androsov, 2008).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, have been detailed through X-ray diffraction methods, revealing the substance's solid-state characteristics and molecular geometry. The crystalline structure is notably influenced by the presence of chlorine and phenyl groups, which contribute to the compound's stability and reactivity.

Chemical Properties Analysis

Chemical properties are highlighted by the compound's ability to participate in various chemical reactions, including the formation of Schiff bases, hydrazones, and formazans. These reactions are indicative of the compound's reactive amino and thiadiazole groups, which can be exploited for the synthesis of a wide range of derivatives with potential biological activities (Sah et al., 2014).

Scientific Research Applications

Anticonvulsant Activity

2-Chloro-5-phenyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticonvulsant activities. For example, Foroumadi et al. (2007) synthesized novel derivatives, such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, which showed significant activity in maximal electroshock (MES) and pentylentetrazole (PTZ) tests, indicating potential as anticonvulsant agents (Foroumadi et al., 2007).

Anticancer Activity

Several studies have indicated the potential of 1,3,4-thiadiazole derivatives in anticancer treatments. Gomha et al. (2017) reported the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities. Specifically, certain compounds showed significant activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, which showed significant inhibition against various strains when compared to standard drugs (Swamy et al., 2006).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives are also explored as corrosion inhibitors. Bentiss et al. (2007) studied the use of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in hydrochloric acid. Their study showed that certain compounds exhibited good inhibition properties (Bentiss et al., 2007).

Synthesis Methods

Research has also focused on improving the synthesis methods for 1,3,4-thiadiazole derivatives. Efimova et al. (2009) reported a microwave-assisted synthesis method for 2-aryl-5-phenylamino-1,3,4-thiadiazoles, providing a more efficient approach to produce these compounds with high biological activity (Efimova et al., 2009).

properties

IUPAC Name

2-chloro-5-phenyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSPGHHANNDMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158343
Record name 2-Chloro-5-phenyl-1,3,4-thiadiazole
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Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-phenyl-1,3,4-thiadiazole

CAS RN

13373-11-0
Record name 2-Chloro-5-phenyl-1,3,4-thiadiazole
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Record name 2-Chloro-5-phenyl-1,3,4-thiadiazole
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Record name 2-chloro-5-phenyl-1,3,4-thiadiazole
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Record name 2-CHLORO-5-PHENYL-1,3,4-THIADIAZOLE
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Synthesis routes and methods I

Procedure details

A stirred suspension of 2-amino-5-phenyl-[1,3,4]thiadiazole (6.45 g, 36.4 mmol; Aldrich) and copper (230 mg, 3.6 mmol; Aldrich) in hydrochloric acid (36 mL, 12 M) and glacial acetic acid (180 mL) was chilled to 0° C. and treated with a solution of sodium nitrite (2.64 g, 38.2 mmol; Aldrich) in water (12 mL), added dropwise over 40 minutes. After stirring at room temperature for 4 hours, the mixture was poured into ice water. The aqueous solution was extracted with chloroform (3×), and the combined extracts were washed sequentially with 5% sodium bicarbonate and brine, and dried over sodium sulfate. The crude product was filtered through a short silica gel plug with chloroform to afford the title product: 1H NMR (300 MHz, CDCl3) δ ppm 7.46-7.55 (m, 3H), 7.85-7.93 (m, 2H). MS (DCI/NH3) m/e 197/199 (M+H)+.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 74.4 g (0.50 mole) of 5-phenyl-2H-tetrazole and 74.0 g (0.65 mole) of thiophosgene in 550 ml of dimethoxyethane was allowed to reflux overnight. The reaction mixture was cooled and filtered. The filtrate was taken to dryness at reduced pressure and the resulting residue leached with two 220-ml portions of hexane. Upon cooling and concentration of the combined hexane portions 40.5 g of the desired product was obtained: mp 82°-84° (lit. 86°-88°).
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-amino-5-phenyl-1,3,4-thiadiazole sulphate (10.0 g, 56.4 mmol) and conc. hydrochloric acid (100 ml) was stirred at 0° C. Sodium nitrite (5.06 g, 69 mmol) was added at 0° C. The mixture was stirred for 9 days at room temperature. The crystals were filtered and resuspended in aqueous hydrochloric acid (150 ml, 1M), stirred overnight and filtered. Aqueous sodium hydroxide (100 ml, 4 M) was added and extracted with ethyl acetate. Yield 5.68 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-phenyl-1,3,4-thiadiazole
Reactant of Route 2
2-Chloro-5-phenyl-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-phenyl-1,3,4-thiadiazole

Citations

For This Compound
11
Citations
KM Daoud, MAA Eisa - National Journal, 2005 - iasj.net
The synthesis of multinuclear heterocyclic system containing substituted 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole ring was achieved from suitable esters which were converted to the …
Number of citations: 4 www.iasj.net
KT Potts, RM Huseby - The Journal of Organic Chemistry, 1966 - ACS Publications
The reaction of 3-alkyl-(or aryl-) 4-amino-s-triazole-5-thiols with cyanogen bromide, or carbon disulfide and alkali, results in good yieldsof 6-amino-or 6-mercapto-3-alkyl-(or aryl-) s-…
Number of citations: 105 pubs.acs.org
L Chen, H Duan, X Zhang, Q Zhang… - Journal of …, 2018 - Wiley Online Library
The synthesis of 1,3,4‐thiadiazole skeleton compounds exhibiting high fungicidal activities has been demonstrated. Thirteen novel 1,3,4‐thiadiazolyl‐pyrazolines compounds …
Number of citations: 6 onlinelibrary.wiley.com
J Sandström - Advances in heterocyclic chemistry, 1968 - Elsevier
Publisher Summary This chapter discusses homologs, functional groups, physical properties, and the uses of 1, 3, 4-thiadiazole. The development of 1, 3, 5- thiadiazole chemistry is …
Number of citations: 108 www.sciencedirect.com
RHCN Freitas, JMC Barbosa, P Bernardino… - Biomedicine & …, 2020 - Elsevier
Herein, we present the design, synthesis and trypanocidal evaluation of sixteen new 1,3,4-thiadiazole derivatives from N-aminobenzyl or N-arylhydrazone series. All derivatives were …
Number of citations: 13 www.sciencedirect.com
WT Flowers, JF Robinson, DR Taylor… - Journal of the Chemical …, 1981 - pubs.rsc.org
1-Chloro-1,4-diaryl-2,3-diazabutadienes (Ar1CClNNCHAr2), prepared by the reaction of thionyl chloride with aroylhydrazones (Ar1CONHNCHAr2), react with thiosemicarbazide or …
Number of citations: 6 pubs.rsc.org
VD Yadav, HI Boshoff, L Trifonov… - ACS Medicinal …, 2023 - ACS Publications
The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need to discover new drug candidates to feed the drug development …
Number of citations: 5 pubs.acs.org
JF Robinson - 1978 - search.proquest.com
The synthesis of 1-chloro-2, 3-diazabuta-1, 3-dienes (2) from hydrazones of the general formula (1) has been re-investigated and extended to include hydrazones having a range of …
Number of citations: 0 search.proquest.com
B Modarai, MH Ghandehari… - Journal of …, 1974 - Wiley Online Library
A number of halo‐substituted 1,2,3 and 1,3,4‐thiadiozoles have been prepared, their reactivity towards methoxide ion have been studied and the kinetic parameters are reported. …
Number of citations: 18 onlinelibrary.wiley.com
A Santagati, G Granata… - Journal of Chemical …, 2001 - journals.sagepub.com
A synthetic route to the title heterocyclic system through 1,3-dipolar cycloaddition of the mesoionic compound 9 with DMAD is described. The structure elucidation of the above system is …
Number of citations: 4 journals.sagepub.com

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